molecular formula C11H16N2OS B3270175 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea CAS No. 52266-72-5

1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea

Cat. No.: B3270175
CAS No.: 52266-72-5
M. Wt: 224.32 g/mol
InChI Key: DQXAWIJZQJGVHS-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a thiourea group attached to a 3,4-dimethylphenyl ring and a 2-hydroxyethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea typically involves the reaction of 3,4-dimethylaniline with 2-chloroethanol in the presence of a base, followed by the addition of thiourea. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst: Base such as sodium hydroxide or potassium carbonate

The reaction proceeds through the formation of an intermediate, which then reacts with thiourea to yield the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogens or nitro groups in the presence of Lewis acids such as aluminum chloride.

Major Products Formed

    Oxidation: Sulfonyl derivatives

    Reduction: Amines

    Substitution: Halogenated or nitro-substituted derivatives

Scientific Research Applications

1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea has several scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of polymers and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The compound’s ability to undergo various chemical reactions also contributes to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(2-hydroxyethyl)thiourea
  • 1-(3,4-Dimethylphenyl)thiourea
  • 1-(2-Hydroxyethyl)thiourea

Uniqueness

1-(3,4-Dimethylphenyl)-3-(2-hydroxyethyl)thiourea is unique due to the presence of both the 3,4-dimethylphenyl and 2-hydroxyethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-(2-hydroxyethyl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2OS/c1-8-3-4-10(7-9(8)2)13-11(15)12-5-6-14/h3-4,7,14H,5-6H2,1-2H3,(H2,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXAWIJZQJGVHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=S)NCCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80369667
Record name GNF-Pf-3762
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52266-72-5
Record name NSC143339
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143339
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name GNF-Pf-3762
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80369667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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